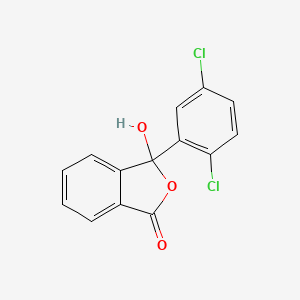
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 2,5-dichlorophenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dichlorophenylacetic acid as a starting material, which undergoes cyclization with salicylic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one.
Reduction: Formation of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one
- 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol
- 2,5-Dichlorophenylacetic acid
Uniqueness
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one, commonly referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a hydroxybenzofuran moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C14H8Cl2O3
- Molecular Weight : 295.118 g/mol
- CAS Number : 656829-01-5
- LogP : 3.35720
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, influencing cellular pathways associated with disease states.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of chlorine substituents in the phenyl ring enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. It has shown promise in inhibiting cell proliferation in cancer cell lines, likely through induction of apoptosis and disruption of cell cycle progression. The compound's mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Study on Antimicrobial Activity
In a recent study, various benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the dichlorophenyl substitution significantly improved antimicrobial efficacy compared to unsubstituted analogs. For instance, a compound with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .
Study on Anticancer Effects
A study evaluating the cytotoxic effects of benzofuran derivatives on human breast cancer cells (MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting significant apoptotic activity .
Data Table: Biological Activities
Properties
CAS No. |
656829-01-5 |
|---|---|
Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H |
InChI Key |
XUSZPJOHLQUGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















